Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI)
Description
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is a brominated cyclobutane derivative featuring a methylene group at the 3-position. The compound’s structure combines a strained four-membered cyclobutane ring with a bromine atom (a strong leaving group) and a reactive methylene moiety.
Properties
Molecular Formula |
C5H7Br |
|---|---|
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-3-methylidenecyclobutane |
InChI |
InChI=1S/C5H7Br/c1-4-2-5(6)3-4/h5H,1-3H2 |
InChI Key |
YGPKSFISHDZFTK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- Starting material: Cyclopropyl carbinol or cyclobutylmethanol.
- Reagent: Hydrobromic acid (HBr) in aqueous solution (20%-80% concentration, optimized at 30%-60%).
- Reaction temperature: 35-120 °C, optimized at 40-85 °C.
- Reaction time: 2-8 hours, optimized at 3-6 hours.
- Molar ratio of cyclopropyl carbinol to HBr: 1:1 to 1:2.
Process Description
Cyclopropyl carbinol reacts with hydrobromic acid under controlled heating to form a mixture containing bromomethyl cyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide. The bromomethyl cyclobutane is the main product.
Purification Steps
- The crude product mixture is treated with imine compounds such as N-bromosuccinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.
- The organic layer is separated and distilled under atmospheric or reduced pressure to obtain a crude product with 85%-92% purity and 53%-71% yield.
- Further purification involves heating the crude product with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide.
- Final distillation yields high-purity bromomethyl cyclobutane.
Data Summary
| Parameter | Range/Value | Optimized Value |
|---|---|---|
| HBr concentration | 20%-80% | 30%-60% |
| Reaction temperature | 35-120 °C | 40-85 °C |
| Reaction time | 2-8 hours | 3-6 hours |
| Cyclopropyl carbinol:HBr mol ratio | 1:1 to 1:2 | 1:1 to 1:2 |
| Purity after imine treatment | 85%-92% | ~90% |
| Yield after purification | 53%-71% | ~70% |
Advantages and Notes
- This method uses inexpensive and readily available starting materials.
- The process addresses the challenge of separating by-products through selective chemical treatment and distillation.
- The method is scalable and practical for industrial applications.
Method 2: Triarylphosphite-Mediated Bromination in Polar Aprotic Solvents
Reaction Scheme and Conditions
- Starting material: Cyclobutylmethanol.
- Brominating agent: Bromine (Br2).
- Catalyst: Triarylphosphite (e.g., triphenylphosphite).
- Solvent: Highly polar aprotic solvents such as dimethylformamide (DMF), sulfolane, or dimethylsulfoxide (DMSO).
- Temperature: Initial bromine addition at <15 °C; subsequent addition of cyclobutylmethanol at <0 °C (preferably between -10 °C and -5 °C).
- Molar ratios: Triarylphosphite 0.9-2 equivalents; bromine 1-1.3 equivalents; cyclobutylmethanol 1 equivalent; solvent volume 4-8 volumes.
Process Description
- Triarylphosphite is dissolved in the polar aprotic solvent.
- Bromine is added at low temperature (<15 °C) to form an active brominating species.
- The temperature is lowered below 0 °C before adding cyclobutylmethanol to minimize side reactions such as ring opening.
- After reaction completion, the mixture is warmed to room temperature and distilled to isolate the bromomethylcyclobutane product.
Advantages
- High purity of the brominated product due to minimized side reactions.
- The use of triarylphosphite (instead of triphenylphosphine) improves solubility and reaction control.
- Low temperature conditions reduce exothermic side reactions and ring strain-induced decomposition.
- Suitable for industrial scale due to controlled heat exchange and solvent choice.
Data Summary
| Parameter | Range/Value | Preferred Value |
|---|---|---|
| Triarylphosphite equivalents | 0.9 - 2 | ~1.0 - 1.5 |
| Bromine equivalents | 1 - 1.3 | ~1.1 |
| Solvent volume (relative) | 4 - 8 volumes | 5-6 volumes |
| Temperature (bromine addition) | <15 °C | ~10 °C |
| Temperature (alcohol addition) | <0 °C | -10 °C to -5 °C |
Comparative Analysis of Methods
| Feature | Hydrobromic Acid Method | Triarylphosphite Method |
|---|---|---|
| Starting materials | Cyclopropyl carbinol + HBr | Cyclobutylmethanol + Br2 + triarylphosphite |
| Reaction conditions | Moderate heat (40-85 °C), aqueous medium | Low temperature (<0 °C), polar aprotic solvent |
| Purity of product | 85%-92% after purification | High purity due to controlled conditions |
| Yield | 53%-71% | High, industrially scalable |
| By-product management | Chemical treatment with imines + distillation | Controlled by low temperature and solvent choice |
| Industrial applicability | Yes, practical and cost-effective | Yes, suitable for high purity demands |
Research Findings and Notes
- The hydrobromic acid method is well-documented in Chinese patents (CN101209953A) and provides a cost-effective route with manageable purification steps.
- The triarylphosphite method (US20160355452A1) represents a more advanced approach focusing on purity and industrial scalability, especially important for intermediates in pharmaceutical synthesis.
- Both methods address the challenge of by-product formation, particularly bromoalkenes and cyclopropylmethyl bromide, which complicate purification.
- The choice of solvent and temperature control is critical in the triarylphosphite method to prevent ring strain-induced side reactions.
- The triarylphosphite method benefits from the increased polarity and solubility of the phosphite reagent in polar aprotic solvents, enhancing reaction efficiency.
Summary Table of Preparation Methods
| Step/Parameter | Hydrobromic Acid Method | Triarylphosphite Method |
|---|---|---|
| Starting Material | Cyclopropyl carbinol | Cyclobutylmethanol |
| Brominating Agent | Hydrobromic acid (HBr) | Bromine (Br2) + Triarylphosphite |
| Solvent | Aqueous HBr solution | Polar aprotic solvents (DMF, DMSO, sulfolane) |
| Temperature | 40-85 °C | <0 °C (alcohol addition) |
| Reaction Time | 3-6 hours | Controlled, typically shorter |
| Purification | Imine treatment + distillation | Distillation after reaction |
| Product Purity | 85%-92% | High purity, industrial standard |
| Yield | 53%-71% | High, optimized for scale |
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form cyclobutene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Electrophiles such as hydrogen halides (HX) or halogens (X2) in non-polar solvents.
Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Addition: Formation of halogenated or alkylated cyclobutane derivatives.
Elimination: Formation of cyclobutene derivatives.
Scientific Research Applications
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methylene group provide reactive sites for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Methyl 3-Methylenecyclobutanecarboxylate (CAS 15963-40-3)
Molecular Formula : C₇H₁₀O₂
Molecular Weight : 126.15 g/mol
Substituents : Methylene group (C=CH₂) at position 3 and a methyl ester (-COOCH₃) at position 1.
Key Properties :
- Density: 1.01 g/cm³ (predicted)
- Boiling Point: 56–59 °C at 20 Torr
- Storage: Requires refrigeration (2–8°C), indicating thermal instability . Applications: Used as a research compound in materials science or medicinal chemistry.
Cyclobutanecarboxylic Acid (CAS 3721-95-7)
Molecular Formula : C₅H₈O₂
Molecular Weight : 100.12 g/mol
Substituents : Carboxylic acid (-COOH) at position 1.
Key Properties :
Diethyl 1,1-Cyclobutanedicarboxylate (CAS 3779-29-1)
Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Substituents : Two ethyl ester groups (-COOCH₂CH₃) at position 1.
Key Properties :
- Increased steric strain due to two substituents on one carbon.
- Likely a liquid at room temperature (analogous to similar esters). Reactivity: Potential dienophile in Diels-Alder reactions or hydrolysis to dicarboxylic acids. Applications: Intermediate in organic synthesis, particularly for strained ring systems .
Structural and Functional Group Analysis
Substituent Effects on Reactivity
- Bromine vs. Ester/Carboxylic Acid :
- Bromine in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling or elimination), whereas ester/carboxylic acid groups favor electrophilic reactions (e.g., hydrolysis).
- Methylene Group :
- Present in both the target compound and methyl 3-methylenecyclobutanecarboxylate, enabling shared reactivity in cycloadditions or polymerizations.
Ring Strain and Stability
- Cyclobutane’s inherent ring strain (~110 kJ/mol) is modulated by substituents: Electron-withdrawing groups (e.g., ester in ) may stabilize the ring via conjugation.
Biological Activity
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is a cyclic organic compound that features a bromine atom and a methylene group attached to a cyclobutane ring. Its unique structure offers potential biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C₅H₇Br
- Molecular Weight : 147.02 g/mol
- CAS Number : 4934-60-5
- IUPAC Name : 1-bromo-3-methylenecyclobutane
Antimicrobial Activity
Cyclobutane derivatives generally exhibit antimicrobial properties. For instance:
- Study on Cyclobutane Derivatives : Research indicates that certain cyclobutane derivatives possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Cyclobutane compounds have been explored for their anticancer properties:
- Mechanistic Insights : Compounds similar in structure to Cyclobutane, 1-bromo-3-methylene have been identified as potential inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of cyclobutane derivatives often correlates with their structural characteristics:
- Substituent Effects : Variations in substituents on the cyclobutane ring can significantly impact biological activity. For example, the presence of halogen atoms has been shown to enhance antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various brominated cyclobutane derivatives:
- Methodology : The compounds were tested against a panel of pathogens using disk diffusion methods.
- Results : The results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of cyclobutane derivatives:
- Cell Lines Tested : Various cancer cell lines were treated with different concentrations of the compounds.
- Findings : Significant reductions in cell viability were observed, suggesting potential for further development as anticancer agents .
Data Table: Biological Activities of Related Compounds
Future Directions
Research on Cyclobutane, 1-bromo-3-methylene should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the mechanisms underlying its biological activities.
- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
